Hypaconine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

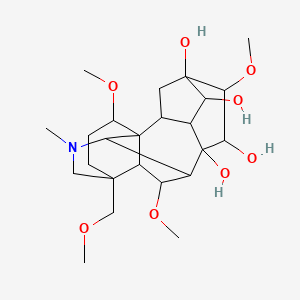

Hypaconine is a diterpene alkaloid with the molecular formula C24H39NO8. This compound is known for its strong cardiac activity and has been the subject of various pharmacological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hypaconine can be synthesized through the extraction from the lateral roots of Aconitum carmichaeli. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The specific reaction conditions for the synthesis of this compound involve the use of methanol as a solvent and various chromatographic techniques for purification .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. Large-scale extraction would require optimization of solvent use, purification methods, and crystallization techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hypaconin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Hypaconin kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise unterschiedliche pharmakologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Hypaconin modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Hypaconin-Molekül einführen und zur Bildung neuer Verbindungen führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Hypaconine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry:

- Cardiovascular Effects : this compound has been shown to influence cardiac function. In isolated guinea pig atria, it demonstrated positive inotropic and chronotropic effects at specific concentrations, indicating its potential as a cardiac stimulant. However, at higher concentrations, it can lead to inhibition of contractions and arrhythmias .

- Analgesic and Anti-inflammatory Effects : Research indicates that this compound possesses analgesic properties, which could be beneficial in treating pain. It has been studied for its anti-inflammatory effects in various models, suggesting a potential role in managing inflammatory conditions .

- Neurological Implications : Some studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter release may offer insights into therapeutic avenues for neurodegenerative diseases .

Toxicological Considerations

Despite its potential therapeutic benefits, this compound is also associated with toxicity:

- Toxicity Profile : this compound is classified as a toxic alkaloid. Its consumption can lead to serious adverse effects such as cardiovascular disturbances and gastrointestinal toxicity. The safety profile necessitates careful dosage regulation and monitoring during clinical applications .

- Detoxification Strategies : Research has focused on processing methods for Aconitum species to reduce this compound's toxicity while preserving its beneficial properties. Techniques such as molecular networking have been employed to analyze processed products for their safety and efficacy .

Clinical Applications

This compound's applications extend into traditional medicine and modern pharmacotherapy:

- Traditional Chinese Medicine : In traditional Chinese medicine, this compound is used for its warming properties and is incorporated into various formulations aimed at treating conditions like cold-induced pain and weakness .

- Potential Drug Development : Given its pharmacological profile, this compound is being investigated for development into new therapeutic agents. Its unique mechanism of action presents opportunities for novel drug formulations targeting cardiovascular and inflammatory disorders .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

Wirkmechanismus

Hypaconine exerts its effects primarily through its interaction with cardiac cells. It enhances cardiac contractility by modulating calcium ion channels and increasing intracellular calcium levels. This action leads to stronger and more efficient heart contractions . The molecular targets of this compound include various ion channels and receptors involved in cardiac function .

Vergleich Mit ähnlichen Verbindungen

Aconitine: Another diterpene alkaloid from Aconitum species, known for its potent cardiotoxic effects.

Beiwutinine: A related compound with similar cardiac activity but less studied compared to this compound.

Uniqueness of this compound: this compound is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

Biologische Aktivität

Hypaconine is a C19-diterpenoid alkaloid primarily derived from the Aconitum species, particularly Aconitum carmichaelii, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bicyclic core typical of diterpenoid alkaloids. Its molecular formula is C19H25N, and it possesses significant pharmacological properties attributed to its interaction with various biological targets.

This compound exerts its biological effects through several mechanisms:

- Ion Channel Modulation : this compound has been shown to influence ion channels, particularly sodium channels, which play a critical role in neuronal excitability and muscle contraction. Studies indicate that this compound can induce flaccid paralysis in animal models by blocking these channels, similar to other aconitine derivatives .

- Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation .

- Cardiac Effects : this compound has demonstrated notable effects on cardiac tissues. In isolated bullfrog hearts, this compound was observed to modulate cardiac contractility and rhythm, indicating potential applications in treating heart-related ailments .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Toxicological Studies : A significant body of research has focused on the toxicological profile of this compound. In animal models, this compound's dose-dependent toxicity was documented, revealing that even low concentrations could lead to severe physiological effects, including respiratory failure and death due to its potent neurotoxic properties .

- Therapeutic Potential : In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in models of arthritis, suggesting its potential as a treatment for chronic inflammatory conditions .

- Cardiovascular Research : A systematic review highlighted this compound's effects on cardiac tissues, noting its ability to enhance myocardial contractility while also presenting risks associated with arrhythmias at elevated doses. This duality presents both opportunities and challenges for clinical applications in cardiology .

Eigenschaften

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Hypaconine and where is it found?

A1: this compound is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including this compound.

Q2: What is the chemical structure and formula of this compound?

A2: this compound has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []

Q3: How does this compound exert its cardiac effects?

A3: While the exact mechanism is still under investigation, research suggests that this compound, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.

Q4: What are the known metabolites of this compound?

A4: Studies using LC/MS/MS have identified several metabolites of this compound, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of this compound in biological systems.

Q5: How does the processing of Aconitum carmichaeli Debx affect this compound levels?

A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like this compound. [, , ]

Q6: How is this compound content measured in Aconitum carmichaeli Debx and biological samples?

A6: Several analytical techniques are employed to quantify this compound levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of this compound in complex matrices.

Q7: What are the safety concerns associated with this compound?

A9: this compound, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.